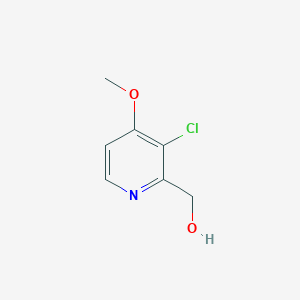
(3-Chloro-4-methoxypyridin-2-yl)methanol
Descripción general
Descripción
(3-Chloro-4-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Chloro-4-methoxypyridin-2-yl)methanol can be synthesized through several methods. One common method involves the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-methoxypyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is primarily investigated for its potential pharmacological properties. Research indicates that (3-Chloro-4-methoxypyridin-2-yl)methanol may interact with several biological targets, including enzymes involved in metabolic pathways. Its structural features allow it to modulate cellular processes such as gene expression and cell signaling pathways, particularly affecting kinases and cytochrome P450 enzymes, which are critical for drug metabolism.
| Activity | Effect | References |
|---|---|---|
| Enzyme Interaction | Modulation of cytochrome P450 enzymes | |
| Gene Expression | Potential regulation of gene expression pathways | |
| Cell Signaling | Influence on kinase activity |
Pharmacological Research
Pharmacological studies have focused on the compound's ability to inhibit specific enzymes and receptors. For instance, it has been noted for its interaction with phosphodiesterase enzymes, which play a role in various signaling pathways associated with mental health disorders such as schizophrenia .
Case Study: PDE10A Inhibition
In a study exploring the inhibition of phosphodiesterase 10A (PDE10A), this compound was found to exhibit significant potency. This has implications for developing treatments for schizophrenia, where PDE10A modulation can help improve cognitive function .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promise. The compound has demonstrated cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent. However, further research is needed to elucidate the underlying mechanisms and efficacy fully.
Table 2: Anticancer Activity Summary
| Cancer Type | Observed Effect | Reference |
|---|---|---|
| Breast Cancer | Cytotoxicity observed in vitro | |
| Lung Cancer | Inhibition of cell proliferation |
Metabolic Studies
The compound's interaction with metabolic pathways makes it a candidate for studying metabolic disorders. Its effects on weight regulation and energy homeostasis are particularly noteworthy. Research indicates that it may serve as a potential treatment for obesity by influencing metabolic rates and appetite control.
Case Study: Weight Management
In animal models, administration of this compound resulted in significant reductions in food intake and body weight compared to control groups. These findings highlight its potential utility in managing obesity-related conditions.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-methoxypyridine: Similar in structure but lacks the hydroxymethyl group.
3-Chloro-4-hydroxymethyl-2-methoxypyridine: A closely related compound with similar chemical properties.
Uniqueness
(3-Chloro-4-methoxypyridin-2-yl)methanol is unique due to the presence of both the hydroxymethyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H8ClNO2 |
|---|---|
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
(3-chloro-4-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-2-3-9-5(4-10)7(6)8/h2-3,10H,4H2,1H3 |
Clave InChI |
FLKNGCUAIIWFEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)CO)Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













